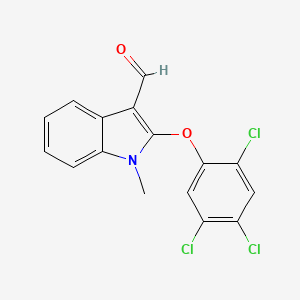

1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde

Description

1-Methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by a methyl group at the 1-position, a 2,4,5-trichlorophenoxy substituent at the 2-position, and a carbaldehyde group at the 3-position of the indole ring. The 2,4,5-trichlorophenoxy moiety is notable for its historical use in herbicides but also for its association with environmental persistence and toxicity due to chlorinated impurities like dioxins .

Properties

IUPAC Name |

1-methyl-2-(2,4,5-trichlorophenoxy)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO2/c1-20-14-5-3-2-4-9(14)10(8-21)16(20)22-15-7-12(18)11(17)6-13(15)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZBUKNCUWKOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC(=C(C=C3Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Trichlorophenoxy Group: The trichlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 2,4,5-trichlorophenol with a suitable leaving group on the indole ring.

Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carboxylic acid.

Reduction: 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trichlorophenoxy group may interact with cellular proteins, enzymes, or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The compound’s structural uniqueness lies in its combination of an indole core with a trichlorophenoxy group. Below is a comparison with key analogs:

Key Observations :

- Substituent Influence: The trichlorophenoxy group in the target compound differentiates it from non-halogenated indole derivatives (e.g., p-tolyl or piperazino analogs).

- Carbaldehyde Group : The aldehyde at position 3 is a reactive site for further functionalization, a feature shared with analogs like 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde, which is used to synthesize enzyme inhibitors .

Physical and Chemical Properties

- Indole derivatives like 886360-89-0 are typically solids with moderate solubility in polar aprotic solvents .

- Stability: Chlorinated phenoxy compounds are prone to thermal degradation, releasing toxic byproducts (e.g., dioxins) . This raises concerns about the environmental stability of the target compound.

Environmental and Regulatory Considerations

- Toxicity: Chlorinated phenoxy compounds are associated with endocrine disruption and carcinogenicity. Silvex and 2,4,5-T were banned under the Rotterdam Convention due to dioxin contamination .

- Regulatory Status: No direct regulations apply, but structural similarities to banned phenoxy acids necessitate caution in industrial use .

Biological Activity

1-Methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde is a synthetic organic compound with a complex structure characterized by the presence of an indole moiety and a trichlorophenoxy group. Its molecular formula is C16H10Cl3NO2, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture.

Chemical Structure and Properties

- Molecular Formula: C16H10Cl3NO2

- Molecular Weight: 354.62 g/mol

- Melting Point: 160-163 °C

The compound's unique structure enhances its biological potency compared to other similar compounds, making it a subject of interest in various research areas.

Anticancer Properties

Research indicates that derivatives of indole compounds, including this compound, may exhibit anticancer properties . Several studies have demonstrated that indole-based compounds can inhibit specific enzymes involved in cancer progression. The presence of the trichlorophenoxy group may further enhance these properties by affecting cellular signaling pathways associated with tumor growth and metastasis.

Herbicidal Effects

The trichlorophenoxy group in the compound suggests potential herbicidal activity , as similar compounds have been shown to interfere with plant hormonal pathways. This interference can lead to altered growth patterns in plants, making it a candidate for agricultural applications aimed at weed control.

Intestinal Barrier Protection

A study exploring the effects of indole aldehyde derivatives on intestinal health found that certain derivatives exhibited protective effects against intestinal barrier damage caused by pathogens like Toxoplasma gondii. These compounds enhanced gastrointestinal motility and reduced oxidative stress markers in infected models. Although this study did not specifically test this compound, it highlights the potential for indole derivatives to provide similar protective effects .

Synthesis and Evaluation

The synthesis of this compound typically involves:

- Formation of Indole Core: Utilizing Fischer indole synthesis.

- Introduction of Trichlorophenoxy Group: Via nucleophilic aromatic substitution.

- Formylation: Using Vilsmeier-Haack reaction .

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde?

The compound can be synthesized via a multi-step approach:

- Step 1: Formylation of 1-methylindole derivatives using the Vilsmeier-Haack reaction (POCl₃ and DMF at 50°C for 3 hours) to introduce the aldehyde group at the 3-position .

- Step 2: Nucleophilic substitution at the 2-position of the indole core using 2,4,5-trichlorophenol in the presence of a base (e.g., K₂CO₃) to introduce the trichlorophenoxy moiety .

- Purification: Column chromatography with petroleum ether/ethyl acetate gradients is typically employed .

Q. How can the structural identity of this compound be confirmed?

- Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in ¹H-NMR, while trichlorophenoxy carbons show distinct downfield shifts in ¹³C-NMR .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .

Q. What solvents and reaction conditions are optimal for its stability during storage?

- Store under inert atmosphere (N₂/Ar) at −20°C in anhydrous DMF or DMSO to prevent aldehyde oxidation. Avoid prolonged exposure to light due to the photosensitivity of trichlorophenoxy groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals. For example, coupling between the indole C2-H and trichlorophenoxy oxygen can be confirmed via NOESY .

- X-ray Crystallography: Resolve structural ambiguities (e.g., dihedral angles between the indole core and substituents) using single-crystal diffraction data .

Q. What strategies mitigate side reactions during the introduction of the trichlorophenoxy group?

- Steric and Electronic Optimization: Use bulky bases (e.g., NaH in DMF) to deprotonate the phenol selectively and minimize competing alkylation at other positions .

- Temperature Control: Maintain reactions below 60°C to prevent aldehyde degradation or indole ring oxidation .

Q. How do substituents on the indole core influence the compound’s reactivity in downstream applications (e.g., medicinal chemistry)?

- Electron-Withdrawing Effects: The trichlorophenoxy group enhances electrophilicity at the aldehyde, facilitating condensation reactions with amines or hydrazines to form Schiff bases or hydrazones .

- Steric Hindrance: The methyl group at N1 restricts rotational freedom, potentially improving binding specificity in enzyme inhibition assays .

Q. What computational methods are suitable for predicting the compound’s biological activity?

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes) based on the trichlorophenoxy group’s hydrophobic interactions .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability or photoreactivity .

Methodological Considerations

Q. How can impurities from incomplete substitution (e.g., residual chloro groups) be quantified?

- HPLC-MS: Employ reverse-phase chromatography with a C18 column and ESI-MS detection to identify unreacted intermediates .

- Elemental Analysis: Validate chlorine content (%Cl) against theoretical values .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Reaction Kinetics: Optimize stoichiometry (e.g., 1.2 equivalents of 2,4,5-trichlorophenol) to ensure complete substitution .

- Purification Scalability: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.